5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
This compound belongs to a class of fused heterocyclic systems characterized by a tricyclic backbone incorporating sulfur (thia) and nitrogen (aza) atoms. The core structure consists of a dodeca-pentaene framework with fused tetrazole and pyrimidine-like rings.
Properties
IUPAC Name |
5,11-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4S/c1-3-7-13(8-4-1)16-11-15-18-22-21-17(14-9-5-2-6-10-14)23(18)12-20-19(15)24-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVTFSQRIFFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexaazatricyclo Derivatives
- 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Planar fused-ring system (mean deviation = 0.023 Å).
- Substituent effects: Chlorophenyl and methyl groups induce torsional angles up to 54.38°, disrupting planarity.
Supramolecular interactions: C–H···π and π-π stacking stabilize chains along the a-axis .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Methoxy group increases electron density, altering intermolecular interactions.
- Biological relevance: Fused tetrazolopyrimidines exhibit herbicidal and antimicrobial activities .
Thia- and Oxa-Substituted Analogs
- 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Molecular Formula: C₁₇H₁₄N₄OS Molecular Weight: 322.40 g/mol Key Features:
- Extended tetracyclic system with a phenolic substituent.
- Potential hydrogen-bond donor (OH group) for supramolecular assembly .
10-Methyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid
- Molecular Formula : C₁₃H₁₁N₂O₂S
- Molecular Weight : 263.30 g/mol (calculated).
- Key Features :
- Structural similarity to bioactive thiazole derivatives .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Replacement of nitrogen (aza) with sulfur (thia) in the tricyclic core reduces aromaticity but increases stability toward electrophilic substitution .
- Substituent Impact : Chloro and methoxy groups on phenyl rings modulate solubility and crystal packing. For example, chlorophenyl derivatives exhibit stronger C–Cl···π interactions , whereas methoxy groups enhance solubility in polar solvents .
- Biological Activity : Hexaazatricyclo derivatives with methyl/phenyl substituents show promise as herbicides, likely due to their planar structures interfering with enzyme active sites .
Q & A
Basic: What are the common synthetic routes for 5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene?
The synthesis typically involves multi-step protocols starting with the preparation of fused tetrazolopyrimidine cores via cyclocondensation reactions. For example, derivatives with similar frameworks (e.g., 12-(4-methoxyphenyl)-10-phenyl analogues) are synthesized by reacting thioamide precursors with nitrile intermediates under acidic conditions . Key steps include:
- Cyclization : Controlled heating (80–120°C) in anhydrous solvents (e.g., DMF or THF) with catalytic acid.
- Functionalization : Introduction of phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Table 1 : Example reaction conditions for analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, HCl, 100°C, 12h | 65–75 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 50–60 |
Advanced: How can crystallographic data discrepancies in this compound be resolved during refinement?
Discrepancies often arise from disordered atoms or twinning. Using SHELXL (for small-molecule refinement) and SADABS (for absorption corrections) is critical . Methodological considerations:
- Disorder Modeling : Split positions for disordered moieties (e.g., phenyl rings) with occupancy refinement.
- Twinning : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
- Validation : Cross-check using R1/wR2 convergence and Hirshfeld surface analysis (e.g., CrystalExplorer).
Example : In a related tricyclic structure, C–H···π and π–π interactions caused anisotropic displacement parameters; these were resolved using restraints on thermal parameters (ADPs) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitrogen/sulfur connectivity .
- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 342.36 for C₁₉H₁₄N₆O) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=N/C=S stretching) and 3050–3100 cm⁻¹ (aromatic C–H) .
Advanced: How does the π-conjugated framework influence electronic properties in optoelectronic applications?
The fused tetraazatricyclic core enables extended π-conjugation, leading to:
- Reduced HOMO-LUMO gaps (~2.5–3.0 eV via DFT calculations), suitable for organic semiconductors .
- Solvatochromism : Bathochromic shifts in polar solvents (e.g., λmax = 380 nm in DMSO vs. 360 nm in hexane) due to charge-transfer transitions .
Methodological Note : Use TD-DFT (B3LYP/6-31G*) with solvent models (PCM) to correlate experimental UV-Vis data .
Basic: What are the crystallographic parameters for this compound?
Table 2 : Crystallographic data for a structurally similar analogue :
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 9.3537 |
| b (Å) | 23.6045 |
| c (Å) | 7.1543 |
| Volume (ų) | 1579.6 |
| Z | 4 |
| R1/wR2 | 0.041/0.142 |
Advanced: How to design biological activity assays for this compound?
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural similarity to bioactive imidazoles .
- Assay Protocol :
- In vitro inhibition : IC50 determination via fluorescence polarization (e.g., EGFR kinase assay).
- Cellular toxicity : MTT assay (48h exposure, IC50 ~10–50 µM observed in analogous compounds) .
- Data Validation : Use positive controls (e.g., staurosporine) and triplicate measurements to address variability .
Basic: What computational methods predict the compound’s reactivity?
- DFT : Optimize geometry (B3LYP/6-311++G**) to identify electrophilic/nucleophilic sites (e.g., sulfur atoms in thia rings) .
- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) to assess stability .
Advanced: How to address low yields in the final cyclization step?
- Optimization Strategies :
Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Limited data; assume acute toxicity (LD50 < 500 mg/kg) based on structurally related thiazenes .
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact.
Advanced: How to resolve conflicting NMR/X-ray data for tautomeric forms?
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